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Compound Name: [(Benzyloxy)methyl]cyclopropyllme
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\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for [1-
[(Benzyloxy)methyl]cyclopropyllmethanol (C12H1602), a molecule of interest in synthetic
and medicinal chemistry. Due to the limited availability of direct experimental data for this
specific compound, this guide presents data for its stereocisomer, ((1R,2R)-2-
((benzyloxy)methyl)cyclopropyl)methanol, as a close and structurally relevant analogue. This
information is intended to serve as a valuable resource for researchers in the identification and
characterization of this and related chemical entities.

Molecular Structure and Properties

o Chemical Name: [1-[(Benzyloxy)methyl]cyclopropyllmethanol
e CAS Number: 177200-76-9[1]
e Molecular Formula: C12H1602[1][2]

e Molecular Weight: 192.25 g/mol [1][2]

Spectroscopic Data
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The following tables summarize the available nuclear magnetic resonance (NMR) data for the
stereoisomer ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol. At present, specific
experimental infrared (IR) and mass spectrometry (MS) data for [1-
[(Benzyloxy)methyl]cyclopropyllmethanol are not available in the public domain.

Table 1: *H NMR Spectroscopic Data of ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (9) Hz

5H, Aromatic protons
7.32-7.14 m

(Ph)
4.45 s 2H, -OCHz2Ph
3.47 -3.10 m 2H, -CH20H
Data not available -CH- of cyclopropane
Data not available -CH:- of cyclopropane

Note: The data presented is for the stereoisomer ((1R,2R)-2-
((benzyloxy)methyl)cyclopropyl)methanol. The exact chemical shifts and coupling constants for
[1-[(Benzyloxy)methyl]cyclopropyllmethanol may vary slightly.

Table 2: 13C NMR Spectroscopic Data

Experimental 3C NMR data for [1-[(Benzyloxy)methyl]cyclopropyllmethanol or its
stereoisomers are not readily available in the cited literature.

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Specific experimental IR and MS data for [1-[(Benzyloxy)methyl]cyclopropyllmethanol are
not available in the searched literature. However, based on the molecular structure, the
following characteristic features can be anticipated:

o Expected IR Absorptions: A broad peak in the region of 3600-3200 cm~1 corresponding to
the O-H stretching of the alcohol, sharp peaks around 3100-3000 cm~1 for aromatic and
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aliphatic C-H stretching, peaks in the 1150-1050 cm~1 region for C-O stretching of the ether
and alcohol, and aromatic C=C stretching bands in the 1600-1450 cm~1 range.

o Expected Mass Spectrometry Fragmentation: The molecular ion peak [M]* at m/z 192. A
prominent fragment would be expected at m/z 91, corresponding to the benzyl cation
[C7H7]*. Other fragments may arise from the loss of a hydroxyl group, a methoxy group, or
cleavage of the cyclopropane ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for [1-
[(Benzyloxy)methyl]cyclopropyllmethanol are not explicitly provided in the available
literature. However, the following represents a standard methodology for the characterization of
similar organic compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: NMR spectra are typically recorded on a 300, 400, or 600 MHz
spectrometer.[3]

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds, or MeOD).

« Internal Standard: The residual solvent peak is commonly used as an internal standard for
chemical shift referencing (e.g., CDCIs at 7.26 ppm for tH NMR and 77.16 ppm for 13C NMR).

o Data Acquisition: Standard pulse programs are used to acquire *H and 3C NMR spectra.
This includes one-dimensional proton and carbon experiments, and potentially two-
dimensional experiments like COSY, HSQC, and HMBC for complete structural elucidation.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCla).

o Data Acquisition: The spectrum is recorded over the standard mid-IR range (4000-400 cm™1).
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Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS), is used.

« lonization Method: Common ionization techniques for this type of molecule include Electron
lonization (EI) or Electrospray lonization (ESI).

o Data Acquisition: The mass spectrum is acquired over a suitable m/z range to observe the
molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a target organic molecule like [1-
[(Benzyloxy)methyl]cyclopropyllmethanol.
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General Workflow for Synthesis and Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of [1-
[(Benzyloxy)methyl]cyclopropyllmethanol: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b043042#spectroscopic-data-nmr-
ir-ms-of-1-benzyloxy-methyl-cyclopropyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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